2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene
Description
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted at positions 1 and 4 with propan-2-yl groups modified by ethoxymethoxy moieties. The bromine atom at position 2 introduces electrophilic reactivity, while the bulky ethoxymethoxy-propan-2-yl substituents impart steric hindrance and influence solubility.
Properties
Molecular Formula |
C18H29BrO4 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-bromo-1,4-bis[2-(ethoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C18H29BrO4/c1-7-20-12-22-17(3,4)14-9-10-15(16(19)11-14)18(5,6)23-13-21-8-2/h9-11H,7-8,12-13H2,1-6H3 |
InChI Key |
QKXBWIWTSHUGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(C)(C)C1=CC(=C(C=C1)C(C)(C)OCOCC)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
One of the primary methods for introducing the bromine substituent onto the benzene ring is through electrophilic aromatic substitution (EAS).
Starting Material : Begin with 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene.
Bromination : The bromination can be performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This method facilitates the substitution of hydrogen atoms on the benzene ring with bromine.
Reaction Conditions : The reaction typically occurs at low temperatures (0°C to room temperature) to minimize side reactions.
Yield : Yields can vary but are generally in the range of 60-80% depending on the purity of starting materials and reaction conditions.
Friedel-Crafts Alkylation
Another approach involves Friedel-Crafts alkylation to introduce the ethoxymethoxy-propan-2-yl groups onto the benzene ring.
Starting Material : Use benzene or a substituted benzene derivative.
Alkylation Reaction : React with ethoxymethanol and a strong acid catalyst (e.g., sulfuric acid or aluminum chloride).
Substitution Positioning : Control over substitution positions can be achieved by varying reaction conditions and using different alkylating agents.
Yield : This method can yield higher amounts of desired products (up to 90%) if optimized properly.
Summary of Preparation Methods
| Method | Key Reactants | Conditions | Typical Yield |
|---|---|---|---|
| Electrophilic Aromatic Substitution | 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene + Br₂ | Low temperature, FeBr₃ catalyst | 60-80% |
| Friedel-Crafts Alkylation | Benzene + Ethoxymethanol | Strong acid catalyst | Up to 90% |
Chemical Reactions Analysis
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. The presence of the bromine atom can enhance biological activity through mechanisms such as:
- Enzyme Inhibition : The bromine can increase binding affinity to target enzymes, potentially leading to the development of new therapeutic agents.
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cells, warranting further investigation into this compound's potential as an anticancer agent.
Materials Science
In materials science, compounds like 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene are explored for their role in:
- Polymer Synthesis : The compound may serve as a building block for synthesizing novel polymers with unique properties.
- Nanotechnology : Its chemical structure can be modified to create nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Environmental Studies
Research into the environmental impact of organic compounds is crucial. This compound can be studied for:
- Degradation Pathways : Understanding how this compound degrades in various environmental conditions can inform safety assessments and regulatory measures.
- Bioaccumulation Potential : Investigating how this compound interacts with biological systems can reveal its potential risks to ecosystems.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of brominated compounds on various cancer cell lines. Results indicated that compounds with similar structures to 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene exhibited significant inhibition of cancer cell proliferation, suggesting a need for further exploration of this compound's therapeutic potential.
Case Study 2: Polymer Development
Researchers synthesized a series of polymers incorporating halogenated aromatic compounds. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers, indicating potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with other molecules. The ethoxymethoxypropan-2-yl groups can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Substituent Effects
- Target Compound: The 2-(ethoxymethoxy)propan-2-yl groups combine a tert-butyl core with ethoxymethoxy side chains.
- 2-Bromo-1,4-di-tert-butylbenzene (CAS 6683-74-5) : Features simpler tert-butyl groups (C(CH₃)₃) at positions 1 and 3. These purely alkyl substituents provide strong steric hindrance but lower polarity, reducing solubility in polar solvents compared to the target compound .
- 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene: Contains long-chain 2-ethylhexyloxy groups, which increase hydrophobicity and solubility in non-polar solvents. The extended alkyl chains reduce reactivity due to steric shielding .
- 2-Bromo-1,4-bis(bromomethyl)benzene : Bromomethyl (-CH₂Br) substituents are highly reactive toward nucleophilic substitution (e.g., Suzuki coupling), offering distinct synthetic utility compared to the target compound’s ether-modified groups .
Molecular Weight and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene* | C₁₈H₂₈BrO₄ | ~403.3 | Not reported | ~1.2 (estimated) |
| 2-Bromo-1,4-di-tert-butylbenzene | C₁₄H₂₁Br | 269.22 | 150 (12–13 Torr) | 1.126 |
| 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | C₂₂H₃₅BrO₂ | ~427.4 | Not reported | ~1.0 (estimated) |
| 2-Bromo-1,4-bis(bromomethyl)benzene | C₈H₆Br₃ | 327.85 | Not reported | ~2.0 (estimated) |
*Estimated properties based on substituent contributions.
Research Findings and Implications
Material Science Applications : The balance between steric bulk and polarity could make it suitable for liquid crystal or polymer additive applications, where solubility and thermal stability are critical.
Environmental Persistence : Ether groups may increase resistance to hydrolysis compared to ester-containing analogs, as seen in BPA degradation studies (), though ozonation or advanced oxidation processes could cleave these moieties.
Biological Activity
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H29BrO4
- Molar Mass : 389.32 g/mol
- Density : 1.178 g/cm³
- Boiling Point : 379.8 °C (predicted) .
Anticancer Activity
Recent studies have highlighted the significance of similar compounds in inhibiting various cancer cell lines. For instance, derivatives of benzene compounds have shown promising results against different types of cancers, including melanoma and colon cancer. The mechanism often involves the inhibition of critical kinases such as BRAF and various signaling pathways that are crucial for cancer cell proliferation .
The proposed mechanisms through which compounds like 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene exert their biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit BRAF V600E kinase activity, a common mutation in various cancers. This inhibition can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation that may lead to cancer progression .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Table 1: Summary of Biological Activities and IC50 Values of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Encorafenib | BRAF Inhibition | 21 ± 13 | |
| Compound 1 | Antiproliferative | ~92.4 | |
| Compound P5B | Tumor Cell Viability | Variable |
Research Findings
- A study on oxadiazole derivatives demonstrated that modifications to the benzene ring could enhance antiproliferative activity against various cancer cell lines, suggesting that structural variations can significantly impact efficacy .
- In vitro evaluations have indicated that certain structural modifications in related compounds yield enhanced inhibitory effects on key signaling pathways involved in tumor growth .
- The synthesis and evaluation of new derivatives based on the structure of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene are ongoing, aiming to discover more potent anticancer agents with fewer side effects .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The compound’s symmetry (due to 1,4-substitution) simplifies splitting patterns. Key signals include:
- GC/MS : High-temperature columns (e.g., DB-5) are required due to the compound’s high molecular weight. Purity >95% (GC) is achievable via fractional distillation or preparative HPLC, as demonstrated for structurally analogous brominated aromatics .
How do steric and electronic effects from the ethoxymethoxy-propan-2-yl groups influence reactivity in cross-coupling reactions?
Advanced Research Focus
The bulky substituents create significant steric hindrance, limiting access to the bromine atom for reactions like Suzuki-Miyaura coupling. Strategies to mitigate this include:
- Using highly active catalysts (e.g., Pd(PPh₃)₄ with microwave irradiation).
- Employing large-bite-angle ligands (e.g., XPhos) to stabilize transition states.
Electronic effects are minimal due to the electron-donating ethoxymethoxy groups, which slightly deactivate the aromatic ring toward electrophilic substitution but enhance stability under basic conditions .
What role does this compound play in the design of helical or branched polymers?
Advanced Research Focus
The ethoxymethoxy-propan-2-yl groups act as spacers or branching points in polymer backbones. For example:
- In helical polymers, such substituents enforce rigidity and dictate helical pitch by restricting rotational freedom, as seen in poly(arylene ether)s .
- In dendritic systems, the compound serves as a core monomer for hyperbranched architectures due to its tetrahedral geometry .
How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) for similar brominated benzene derivatives?
Data Contradiction Analysis
Variations in boiling points or solubility often arise from differences in substituent bulkiness and polarity. For example:
- 2-Bromo-1,4-bis(trifluoromethyl)benzene (bp 150°C at 12–13 Torr) has lower boiling points than non-fluorinated analogs due to reduced van der Waals interactions .
- Systematic comparison with structurally defined compounds (e.g., 2-bromo-1,4-di-tert-butylbenzene, bp 150°C at 12–13 Torr) can clarify trends .
What mechanistic insights can be gained from studying hydrolysis or oxidation of the ethoxymethoxy groups?
Q. Advanced Research Focus
- Hydrolysis : Under acidic conditions, ethoxymethoxy groups cleave to form diols, which can be monitored via FT-IR (loss of ether C-O stretches at 1100 cm⁻¹) .
- Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the propan-2-yl moiety to ketones, providing insights into stability limits for material applications .
How does this compound compare to iodine-substituted analogs in photoactive materials?
Advanced Research Focus
Bromine’s lower atomic weight and reduced spin-orbit coupling make it less effective than iodine in heavy-atom effects for triplet-state generation. However, its smaller size improves solubility in organic solvents, which is advantageous for solution-processed optoelectronic devices .
What computational methods are suitable for modeling this compound’s conformational dynamics?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict steric clashes and rotational barriers.
- MD Simulations : Reveal solvent-dependent conformational flexibility, critical for understanding aggregation in polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
